![molecular formula C17H17NO2 B2605930 1-[4-(苄氧基)苯基]吡咯烷-2-酮 CAS No. 439148-58-0](/img/structure/B2605930.png)
1-[4-(苄氧基)苯基]吡咯烷-2-酮
描述
1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one is a compound that features a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors, in combination with a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of 1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .科学研究应用
Organic Synthesis
“1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one” serves as a valuable intermediate in organic synthesis. Its structure is conducive to various chemical reactions, making it a versatile building block for constructing more complex molecules. For instance, it can undergo reactions such as Ullmann coupling, which is used to form carbon-carbon bonds . This compound’s ability to participate in halogen exchange reactions is also notable, as it can lead to the synthesis of various substituted phenols, which are crucial in developing pharmaceuticals and polymers .
Medicinal Chemistry
In medicinal chemistry, this compound’s pyrrolidin-2-one core is a common motif in drug design due to its mimicry of the proline structure, which is often found in active sites of enzymes and receptors. It can be used to create analogs of bioactive molecules, potentially leading to new therapeutic agents . The benzyloxy group can be modified to alter the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Materials Science
The compound finds applications in materials science, particularly in the synthesis of high molecular weight polymers and copolymers. Its derivatives can introduce steric bulk groups into catalysts for polymerization processes, affecting the properties of the resulting polymers . This can be particularly useful in creating materials with specific mechanical strengths or thermal resistances.
Environmental Science
In environmental science, derivatives of “1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one” can be used as intermediates in the synthesis of compounds with potential environmental applications. For example, they can be transformed into dyes, pigments, or other chemicals that are less harmful to the environment compared to their traditional counterparts .
Pharmacology
The pyrrolidine ring present in “1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one” is a scaffold in pharmacology, where it’s used to develop compounds with various biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The compound’s derivatives can be screened for activity against a range of biological targets, contributing to the discovery of new drugs .
Biotechnology
In biotechnology, this compound can be used in the development of new biocatalysts. Its structure allows for the introduction of modifications that can enhance the binding affinity or specificity of enzymes. Additionally, it can be used in the synthesis of small molecules that can regulate biological pathways, which is crucial in fields like metabolic engineering .
安全和危害
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include 1-[4-(benzyloxy)phenyl]pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is thought to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria and increased energy.
Biochemical Pathways
The formation of pyrrolidin-2-ones, such as 1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
属性
IUPAC Name |
1-(4-phenylmethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17-7-4-12-18(17)15-8-10-16(11-9-15)20-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANOEHAZOBSAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2605847.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2605853.png)

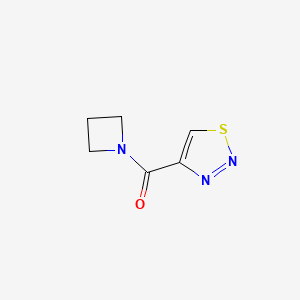

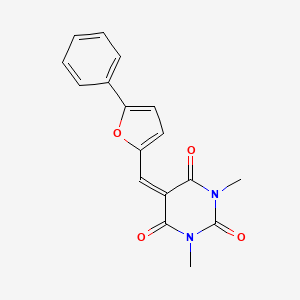
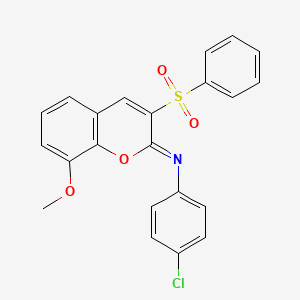
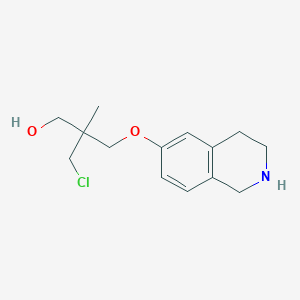
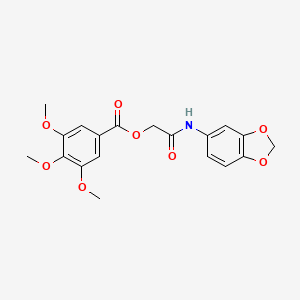
![tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2605865.png)

